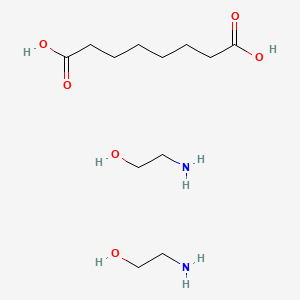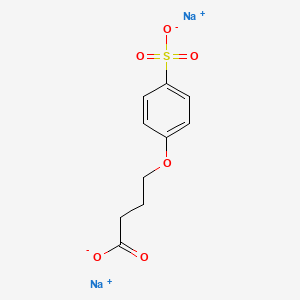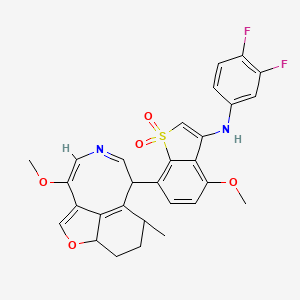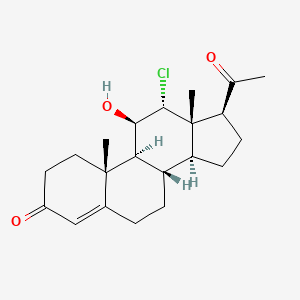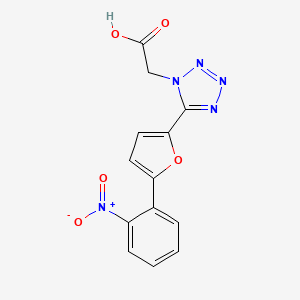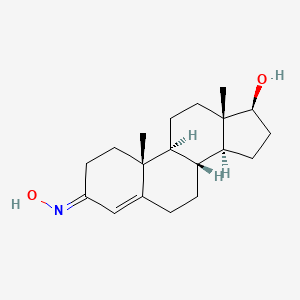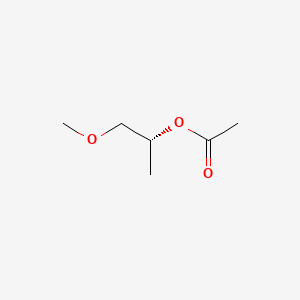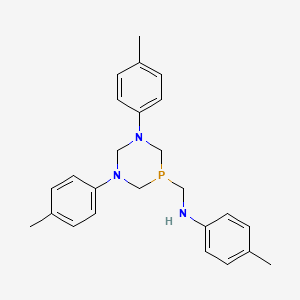
1,3,5-Diazaphosphorine-5-methanamine, hexahydro-N,1,3-tris(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Diazaphosphorine-5-methanamine, hexahydro-N,1,3-tris(4-methylphenyl)- is a chemical compound with the empirical formula C23H25N2P.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Diazaphosphorine-5-methanamine, hexahydro-N,1,3-tris(4-methylphenyl)- typically involves the reaction of primary amines with formaldehyde. The process can be illustrated by the condensation of a primary amine and formaldehyde, leading to the formation of the diazaphosphorine ring . The reaction conditions often include the use of a solvent such as chloroform and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This includes controlling the temperature, pressure, and concentration of reactants to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Diazaphosphorine-5-methanamine, hexahydro-N,1,3-tris(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents such as halogens or alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of phosphine oxides, while reduction can yield amines or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
1,3,5-Diazaphosphorine-5-methanamine, hexahydro-N,1,3-tris(4-methylphenyl)- has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 1,3,5-Diazaphosphorine-5-methanamine, hexahydro-N,1,3-tris(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical properties. These complexes can then participate in various catalytic processes, influencing the rate and outcome of chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexahydro-1,3,5-triazine: A related compound with similar structural features but different chemical properties.
1,3,3,5,5-Pentamethylcyclohexanamine: Another compound with a similar ring structure but different functional groups.
Uniqueness
1,3,5-Diazaphosphorine-5-methanamine, hexahydro-N,1,3-tris(4-methylphenyl)- is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and applications that are not possible with other similar compounds .
Eigenschaften
CAS-Nummer |
85684-44-2 |
|---|---|
Molekularformel |
C25H30N3P |
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
N-[[1,3-bis(4-methylphenyl)-1,3,5-diazaphosphinan-5-yl]methyl]-4-methylaniline |
InChI |
InChI=1S/C25H30N3P/c1-20-4-10-23(11-5-20)26-16-29-18-27(24-12-6-21(2)7-13-24)17-28(19-29)25-14-8-22(3)9-15-25/h4-15,26H,16-19H2,1-3H3 |
InChI-Schlüssel |
ACAJFXMSXXBBEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NCP2CN(CN(C2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


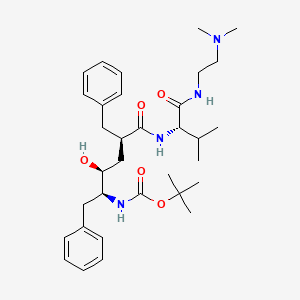

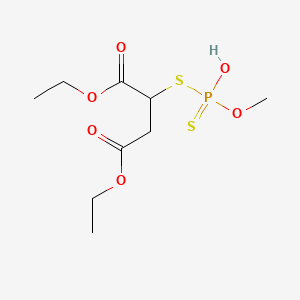
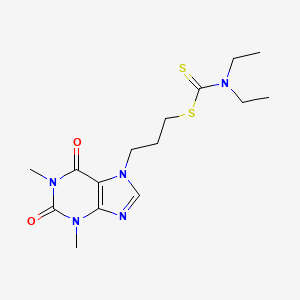

![(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B12732989.png)
